

(R)-MLN-4760: A Technical Overview of Synonyms, Properties, and Experimental Applications

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Compound of Interest

Compound Name: (R)-MLN-4760

Cat. No.: B8146309

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **(R)-MLN-4760**, focusing on its synonyms, alternative names, and its role as a research tool in the study of Angiotensin-Converting Enzyme 2 (ACE2). This document details its chemical properties, summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant biological pathways and workflows.

Synonyms and Alternative Names

(R)-MLN-4760 is the less active R-enantiomer of the potent and selective ACE2 inhibitor, MLN-4760. The primary biologically active component of the racemic mixture MLN-4760 is the (S,S)-diastereoisomer. It is crucial to distinguish between the specific enantiomer and the racemic mixture in research applications.

Compound	Synonyms & Alternative Names	CAS Number
(R)-MLN-4760	The R-enantiomer of MLN-4760	305335-29-9[1]
MLN-4760 (Racemic)	GL-1001, ACE2 Inhibitor, MLN4760	305335-31-3[2][3]
(S,S)-MLN-4760	N-[(1S)-1-Carboxy-3-methylbutyl]-3-[(3,5-dichlorophenyl)methyl]-L-histidine	305335-31-3[2][4]

Quantitative Data: Inhibitory Potency

The inhibitory activity of MLN-4760 and its stereoisomers against ACE2 and other enzymes is summarized below. The data highlights the significantly lower potency of the (R)-enantiomer compared to the racemic mixture and its active (S,S)-isomer.

Compound	Target	IC50 Value	Reference
(R)-MLN-4760	ACE2	8.4 μ M	[1]
MLN-4760 (Racemic)	Human ACE2	0.44 nM	[2][4][5]
MLN-4760 (Racemic)	Bovine Carboxypeptidase A (CPDA)	27 μ M	[2][5]
MLN-4760 (Racemic)	Human Testicular ACE	>100 μ M	[2][5]

Experimental Protocols

The following sections outline generalized methodologies for key experiments involving MLN-4760 and its derivatives, based on descriptions from various research publications.

In Vitro ACE2 Inhibition Assay (Fluorometric)

This protocol describes a common method to determine the inhibitory activity of compounds against ACE2.

Materials:

- Recombinant human ACE2 enzyme
- Fluorogenic ACE2 substrate (e.g., 7-Mca-YVADAPK(Dnp))
- Assay buffer (e.g., Tris-HCl with NaCl and ZnCl₂)
- Test compound (**((R)-MLN-4760** or MLN-4760) dissolved in DMSO
- 96-well black microplate
- Fluorometric microplate reader

Procedure:

- Prepare a solution of recombinant human ACE2 in the assay buffer.
- Serially dilute the test compound in DMSO and then in assay buffer to achieve the desired concentrations.
- Add the ACE2 enzyme solution to the wells of the 96-well plate.
- Add the diluted test compound to the respective wells. Include a positive control (enzyme only) and a negative control (assay buffer only).
- Incubate the plate at 37°C for a specified period (e.g., 15-30 minutes).
- Initiate the enzymatic reaction by adding the fluorogenic ACE2 substrate to all wells.
- Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over a time course (e.g., every 5 minutes for 60 minutes).
- Calculate the rate of substrate cleavage from the linear portion of the fluorescence versus time curve.

- Determine the percent inhibition for each concentration of the test compound relative to the positive control.
- Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Cell-Based ACE2 Activity Assay

This protocol outlines a method to assess the inhibitory effect of compounds on ACE2 activity in a cellular context.

Materials:

- HEK293 cells stably expressing human ACE2 (HEK-ACE2 cells)
- Cell culture medium (e.g., DMEM with 10% FBS)
- Lysis buffer
- Fluorogenic ACE2 substrate
- Test compound (**((R)-MLN-4760** or MLN-4760)
- Protein quantification assay (e.g., BCA assay)

Procedure:

- Culture HEK-ACE2 cells in appropriate cell culture flasks.
- Seed the cells into 96-well plates and allow them to adhere overnight.
- Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 hours).
- Wash the cells with PBS and then lyse them using a suitable lysis buffer.
- Determine the protein concentration in each cell lysate.

- Perform the fluorometric ACE2 inhibition assay as described in section 3.1, using the cell lysates as the source of the ACE2 enzyme.
- Normalize the ACE2 activity to the protein concentration for each sample.
- Calculate the percent inhibition of cellular ACE2 activity for each compound concentration and determine the IC50 value.

In Vivo Studies in Spontaneously Hypertensive Rats (SHRs)

This protocol provides a general workflow for investigating the in vivo effects of MLN-4760 on blood pressure and other physiological parameters in a hypertensive animal model.

Materials:

- Spontaneously Hypertensive Rats (SHRs)
- MLN-4760
- Vehicle (e.g., 10% DMSO in saline)
- Mini-osmotic pumps for continuous infusion
- Tail-cuff plethysmography system for blood pressure measurement
- Anesthesia (e.g., isoflurane)

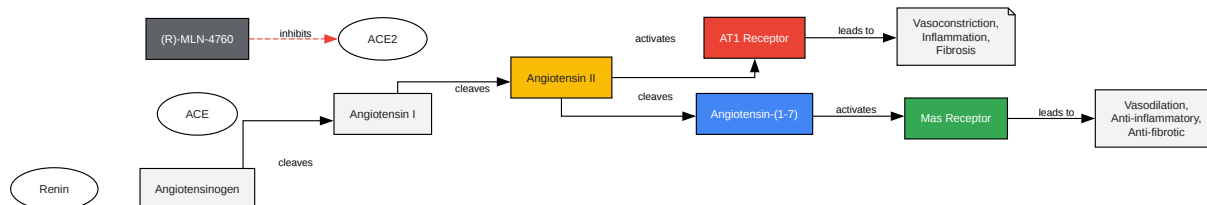
Procedure:

- Acclimate the SHRs to the housing conditions and handling procedures.
- Implant mini-osmotic pumps subcutaneously under anesthesia. The pumps are filled with either the vehicle or MLN-4760 at the desired concentration to deliver a continuous dose (e.g., 1 mg/kg/day) for a specified period (e.g., 14 days)[6].
- Measure systolic blood pressure using tail-cuff plethysmography at baseline and at regular intervals throughout the study.

- At the end of the treatment period, euthanize the animals and collect blood and tissue samples (e.g., aorta, heart, kidneys) for further analysis.
- Plasma can be used to measure biomarkers related to the renin-angiotensin system.
- Tissues can be processed for histological analysis or to measure ACE2 activity and the expression of relevant genes and proteins.

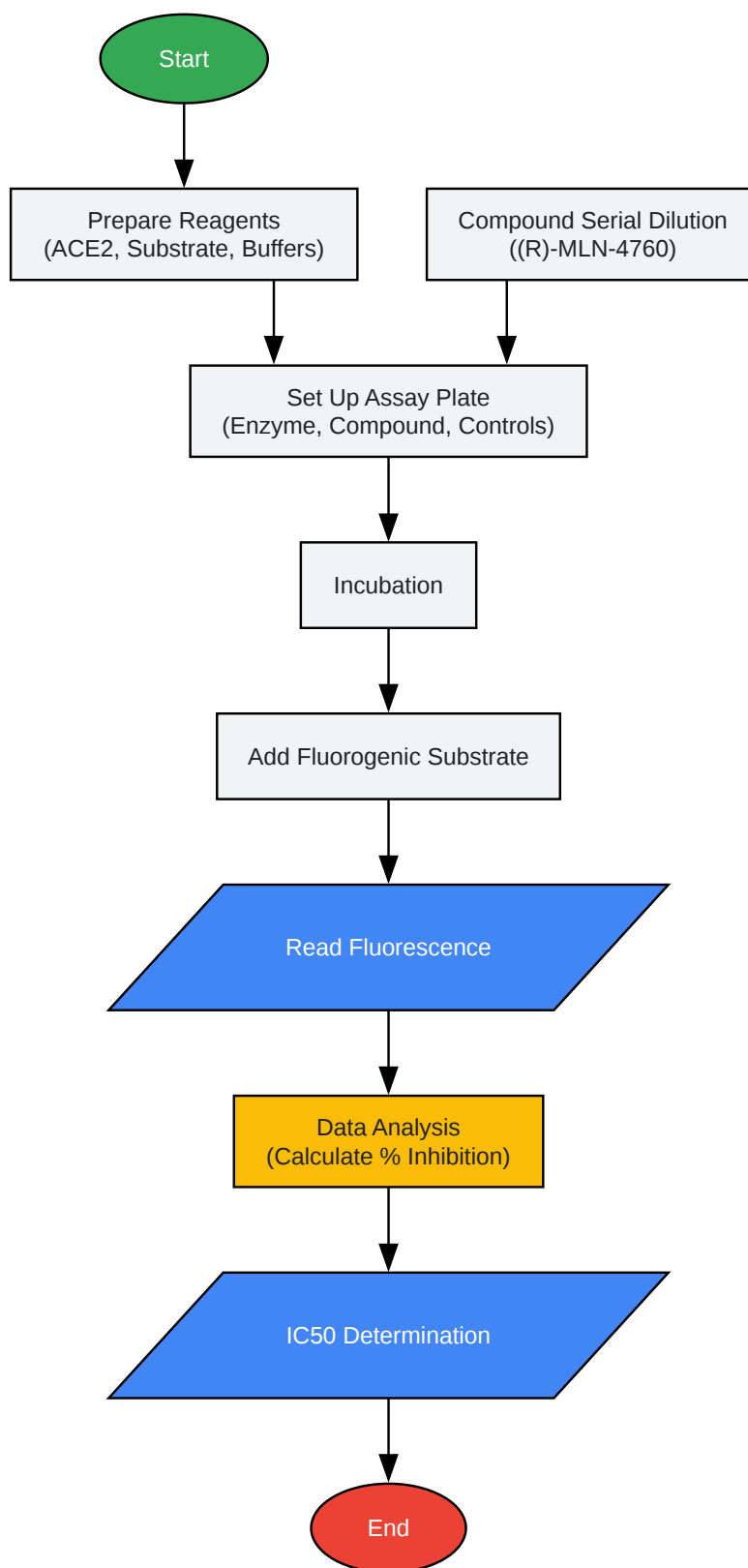
Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the ACE2 signaling pathway and a typical experimental workflow for inhibitor screening.



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Caption: The Renin-Angiotensin System and the role of ACE2.



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Caption: A typical workflow for in vitro ACE2 inhibitor screening.

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